tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate
Description
tert-Butyl N-(3-ethylpent-1-yn-3-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 3-ethylpent-1-yn-3-yl substituent. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, offering stability under basic conditions and cleavability under acidic conditions . The 3-ethylpent-1-yn-3-yl moiety introduces an alkyne functionality, which may confer unique reactivity, such as participation in click chemistry or metal-catalyzed cross-coupling reactions. While specific data on this compound are absent in the provided evidence, its structural analogs from the tert-butyl carbamate family—documented in pharmaceutical and synthetic chemistry contexts—provide a basis for comparative analysis .
Properties
IUPAC Name |
tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-7-12(8-2,9-3)13-10(14)15-11(4,5)6/h1H,8-9H2,2-6H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINCVBUYCKBMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200999 | |
| Record name | 1,1-Dimethylethyl N-(1,1-diethyl-2-propyn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837392-78-6 | |
| Record name | 1,1-Dimethylethyl N-(1,1-diethyl-2-propyn-1-yl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837392-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(1,1-diethyl-2-propyn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Formation via Boc Protection of Alkynyl Amines
A common and reliable approach to prepare tert-butyl carbamates involves the reaction of an alkynyl amine with di-tert-butyl dicarbonate under mild conditions.
Example procedure (adapted from García Mateos et al.):
- In an oven-dried flask, di-tert-butyl dicarbonate (3 equivalents) is dissolved in dichloromethane at 0 °C.
- The alkynyl amine (e.g., 3-amino-1-propyne) is added dropwise over 30 minutes.
- The mixture is warmed to room temperature and stirred overnight.
- Workup includes sequential washes with acidic and basic aqueous solutions, drying over magnesium sulfate, filtration, and solvent removal under reduced pressure.
- Crystallization from pentane yields the tert-butyl alkynyl carbamate in high yield (~94%).
| Parameter | Value |
|---|---|
| Boc2O equivalents | 3 eq |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction time | Overnight |
| Yield | 94% |
| Product state | Yellow crystalline solid |
| Characterization | 1H NMR (CDCl3, 400 MHz) |
Alkynylation via Sonogashira Coupling
To install the alkynyl substituent on the carbamate, Sonogashira cross-coupling is frequently employed, coupling a terminal alkyne with an aryl or alkyl halide.
General procedure (from García Mateos et al.):
- In an inert atmosphere, palladium catalyst (e.g., PdCl2(PPh3)2) and copper iodide are added to anhydrous tetrahydrofuran (THF) and triethylamine.
- The halide (e.g., 1-chloro-2-iodobenzene) and the tert-butyl-prop-2-yn-1-yl carbamate are added.
- The reaction mixture is stirred overnight at room temperature.
- Workup involves extraction, washing, drying, and purification by flash chromatography.
- Yields range from 65% to 69% depending on substrates.
| Parameter | Value |
|---|---|
| Catalyst | PdCl2(PPh3)2, CuI |
| Solvent | THF / Et3N (4:1) |
| Temperature | Room temperature |
| Reaction time | Overnight |
| Yield | 65–69% |
| Product state | Solid (brown or yellowish) |
Functionalization of the Pentynyl Chain
For the specific 3-ethylpent-1-yn-3-yl substitution, the synthetic route may involve:
- Starting from a suitable alkyne precursor (e.g., 3-ethylpent-1-yne or a protected derivative).
- Alkylation or addition reactions to introduce the ethyl group at the 3-position.
- Subsequent carbamate formation as described above.
While explicit literature on tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate is limited, analogous alkynyl carbamates have been synthesized and characterized extensively, providing a reliable foundation for this compound’s preparation.
Mechanistic and Catalytic Insights
Gold-catalyzed oxycyclization and other catalytic transformations of alkynyl carbamates have been reported, which can influence the synthetic approach and functional group interconversions. These studies highlight:
- The importance of the tert-butyl group for stability and reactivity.
- Kinetic and thermodynamic preferences in cyclization reactions.
- The role of acid-promoted elimination steps in downstream transformations.
These insights are valuable when designing synthetic routes or modifying the compound for further applications.
Summary Table of Preparation Methods
| Step | Method/Reaction | Conditions & Reagents | Yield & Notes |
|---|---|---|---|
| Carbamate formation | Boc protection of alkynyl amine | Boc2O, DCM, 0 °C to RT, overnight | ~94%, crystalline solid |
| Alkynylation | Sonogashira coupling | PdCl2(PPh3)2, CuI, THF/Et3N, RT, overnight | 65–69%, purified by chromatography |
| Alkylation/Functionalization | Alkylation at 3-position of pentynyl chain | Varies; may involve organometallic reagents | Dependent on precursor and conditions |
| Catalytic transformations | Gold-catalyzed oxycyclization (optional) | Gold catalyst, TfOH, room temperature | Influences product cyclization and stability |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-ethylpent-1-yn-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology and Medicine: The compound may be used in the development of pharmaceuticals and biologically active molecules. Its ability to protect amine groups allows for selective reactions in multi-step synthesis processes.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The Boc-protected carbamate family exhibits diverse substituents, significantly altering chemical behavior:
- Hydroxy/Fluorinated Cyclic Substituents : Derivatives such as tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate () and tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate () demonstrate hydrogen-bonding or electronic effects, influencing solubility and crystallization .
- Alkyne vs. Aromatic Groups : Unlike tert-butyl N-(3-chloro-4-fluorophenyl)carbamate (), the target compound’s alkyne group enables orthogonal reactivity (e.g., cycloadditions), absent in aromatic analogs .
- Sulfonyl/Pyrimidinyl Groups : tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate () and tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate () highlight substituent-driven applications in sulfonylation or heterocyclic synthesis .
Physicochemical Properties
- Solubility : Alkyne-containing carbamates may exhibit moderate polarity, whereas hydroxylated () or zwitterionic derivatives () show enhanced water solubility due to hydrogen bonding .
- Thermal Stability : Bulky substituents (e.g., bicyclo[2.2.2]octane in ) likely increase thermal stability compared to the target compound’s linear alkyne .
- Spectroscopic Profiles : Boc-protected carbamates typically show distinct $ ^1H $ NMR signals for the tert-butyl group (~1.4 ppm). Alkyne protons in the target compound would resonate at ~1.8–2.5 ppm, contrasting with aromatic protons in derivatives (~6.5–8.0 ppm) .
Data Tables
Biological Activity
Tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H23NO2
- Molecular Weight : 225.33 g/mol
- CAS Number : 153086-78-3
The biological activity of this compound is primarily attributed to its role as an inhibitor in various biochemical pathways. It has been observed to interact with specific enzymes and receptors, leading to significant pharmacological effects.
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Anti-inflammatory Effects : In vitro studies indicate that this compound may reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. This property could be useful in treating neurodegenerative diseases where inflammation plays a critical role .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results demonstrated a reduction in cell death and a decrease in inflammatory markers, suggesting that the compound may mitigate the neurotoxic effects associated with Aβ aggregation .
Case Study 2: In Vivo Efficacy
In an animal model, this compound was administered to assess its efficacy in improving cognitive function impaired by scopolamine. The compound showed promise in enhancing memory retention compared to control groups, indicating potential therapeutic applications for cognitive disorders .
Q & A
Q. What synthetic strategies are effective for preparing tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of tert-butyl carbamates typically involves reacting tert-butyl chloroformate with an amine or alcohol under basic conditions. For example, tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate is synthesized using tert-butyl chloroformate and 3-(3-hydroxypropyl)aniline with triethylamine to neutralize HCl . Key steps include:
- Protection : React the amine group with tert-butyl chloroformate in anhydrous dichloromethane at 0–5°C.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization .
Optimization involves adjusting solvent polarity (e.g., THF for better solubility), stoichiometry (1:1.2 molar ratio of amine to chloroformate), and temperature control (0–25°C) to minimize side reactions.
Q. Table 1: Synthetic Routes for Analogous Carbamates
| Compound | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate | tert-butyl chloroformate, triethylamine | 85% | |
| tert-butyl N-(3-ethynylphenyl)carbamate | Pd-catalyzed coupling, THF, 60°C | 72% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies the tert-butyl group (singlet at δ 1.4 ppm) and ethynyl protons (δ 2.5–3.0 ppm). ¹³C NMR confirms the carbamate carbonyl (δ ~155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]+ for C₁₂H₂₀NO₂: 226.1443) .
- X-ray Crystallography : SHELX refines crystal structures to resolve bond lengths (e.g., C≡C: ~1.20 Å) and angles. ORTEP-3 visualizes 3D packing .
Q. How can stability and reactivity under varying conditions be assessed?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition onset ~200°C for tert-butyl derivatives) .
- Hydrolytic Stability : Test in buffered solutions (pH 2–12) to monitor carbamate cleavage via HPLC. Tert-butyl groups resist hydrolysis below pH 10 .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the ethynyl group in this compound?
- Methodological Answer : The ethynyl group participates in click chemistry (e.g., Huisgen cycloaddition) or Sonogashira coupling. Computational studies (DFT) predict electrophilic regions:
- HOMO/LUMO Analysis : Ethynyl carbons exhibit high electron density, favoring nucleophilic attacks .
- Kinetic Studies : Monitor reaction rates under varying catalysts (e.g., CuI for alkyne-azide cycloaddition) .
Q. Table 2: Reactivity of Ethynyl Derivatives
| Reaction Type | Conditions | Application | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, THF | Bioconjugation | |
| Click Chemistry | CuSO₄, sodium ascorbate | Drug delivery systems |
Q. How can computational modeling predict biological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The tert-butyl group may occupy hydrophobic pockets, while the carbamate interacts with catalytic residues .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding free energy (ΔG) .
Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
